4-(Trimethylsilylethynyl)benzyl alcohol
Overview
Description
- Chemical Formula : C12H16OSi
- Synonyms : (4-Trimethylsilanylethynylphenyl)methanol
- CAS Number : 275386-60-2
- Molecular Weight : 204.34 g/mol
- Appearance : Solid
- Melting Point : 68-72 °C
Synthesis Analysis
- It can be synthesized by reacting 4-bromobenzaldehyde with ethynyltrimethylsilane using palladium (II) acetate under argon or via Sonogashira coupling reaction.
Molecular Structure Analysis
- Empirical Formula: C12H16OSi
- SMILES: CSi©C#Cc1ccc(CO)cc1
Chemical Reactions Analysis
- No hazardous reactions reported.
Physical And Chemical Properties Analysis
- Density: 1.0±0.1 g/cm³
- Boiling Point: 274.6±32.0 °C at 760 mmHg
- Flash Point: 119.9±25.1 °C
Scientific Research Applications
Renewable Benzyl Alcohol Production
The application of benzyl alcohol, including derivatives like 4-(Trimethylsilylethynyl)benzyl alcohol, in renewable production processes has been explored. Pugh et al. (2015) engineered Escherichia coli to biosynthesize benzyl alcohol directly from glucose, highlighting its potential in sustainable chemical production (Pugh et al., 2015).
Chemical Synthesis and Reactions
Shirini et al. (2006) reported on the efficient chemoselective trimethylsilylation of benzylic alcohols, a process that could involve compounds like 4-(Trimethylsilylethynyl)benzyl alcohol in synthesizing various chemicals (Shirini et al., 2006). Theerthagiri and Lalitha (2010) demonstrated the benzylation of β-dicarbonyl compounds using trimethylsilyl trifluoromethanesulfonate, which is relevant to the manipulation of similar benzyl alcohol derivatives (Theerthagiri & Lalitha, 2010).
Photocatalytic Oxidation
Higashimoto et al. (2009) studied the photocatalytic oxidation of benzyl alcohol derivatives on titanium dioxide, which could be applicable to compounds like 4-(Trimethylsilylethynyl)benzyl alcohol (Higashimoto et al., 2009).
Material Science and Liquid Crystals
In material science, Srinivasa and Hariprasad (2014) synthesized novel aromatic alkynyl silanes, including those with 4-(Trimethylsilylethynyl)benzyl alcohol, for mesomorphic characterization in liquid crystals (Srinivasa & Hariprasad, 2014).
Safety And Hazards
- Not considered hazardous.
- No immediate medical attention needed.
Future Directions
- Further research on its applications in synthesis and materials science.
Feel free to ask if you need more information! 😊
properties
IUPAC Name |
[4-(2-trimethylsilylethynyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OSi/c1-14(2,3)9-8-11-4-6-12(10-13)7-5-11/h4-7,13H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNXRSFSSANBSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459786 | |
Record name | 4-(Trimethylsilylethynyl)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trimethylsilylethynyl)benzyl alcohol | |
CAS RN |
275386-60-2 | |
Record name | 4-(Trimethylsilylethynyl)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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